REACTION_SMILES
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[C:6]([CH3:7])([CH3:8])([CH3:9])[Si:10]([Cl:11])([CH3:12])[CH3:13].[CH3:14][N:15]([CH3:16])[CH:17]=[O:18].[OH2:26].[OH:19][CH:20]1[C:21](=[O:25])[NH:22][CH2:23][CH2:24]1.[nH:1]1[cH:2][cH:3][n:4][cH:5]1>>[C:6]([CH3:7])([CH3:8])([CH3:9])[Si:10]([CH3:12])([CH3:13])[O:19][CH:20]1[C:21](=[O:25])[NH:22][CH2:23][CH2:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NCCC1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)OC1CCNC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |